3-(4-メトキシベンゾイル)チオフェン

概要

説明

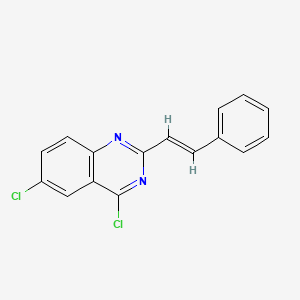

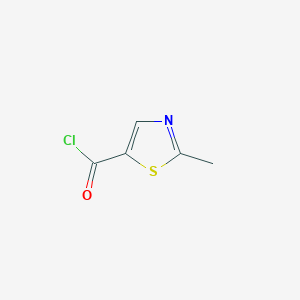

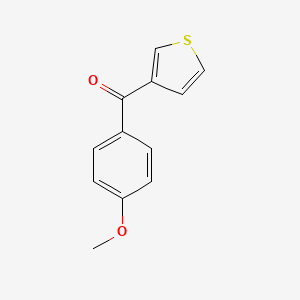

3-(4-Methoxybenzoyl)thiophene is a chemical compound that belongs to the family of organic compounds called thiophenes. It has a CAS Number of 5064-00-6 and a linear formula of C12H10O2S . The IUPAC name for this compound is (4-methoxyphenyl)(3-thienyl)methanone .

Synthesis Analysis

The synthesis of thiophenes, including 3-(4-Methoxybenzoyl)thiophene, involves various methods. One method involves the use of a bis(alkoxo)palladium complex for efficient phosphine-free direct C-H arylation of thiophenes . Another method involves a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K . These methods can couple aryl or heteroaryl bromides with thiophenes bearing electron-donating or electron-withdrawing groups .Molecular Structure Analysis

The molecular structure of 3-(4-Methoxybenzoyl)thiophene consists of a thiophene ring attached to a methoxybenzoyl group . The molecular weight of this compound is 218.28 .Chemical Reactions Analysis

Thiophenes, including 3-(4-Methoxybenzoyl)thiophene, can undergo various types of reactions. These include electrophilic, nucleophilic, and radical substitutions . The exact reactions that 3-(4-Methoxybenzoyl)thiophene can undergo are not specified in the available data.科学的研究の応用

有機半導体

3-(4-メトキシベンゾイル)チオフェンを含むチオフェン誘導体は、有機半導体の開発において非常に重要です。 これらの化合物は、半導体特性を示す材料を作成するために使用され、有機電界効果トランジスタ(OFET)の製造に不可欠です 。そのユニークな電子特性により、フレキシブルエレクトロニクスおよびプリント回路での用途に適しています。

OLEDの製造

ディスプレイ技術の分野では、チオフェン系分子は有機発光ダイオード(OLED)の製造に使用されます 。3-(4-メトキシベンゾイル)チオフェンのメトキシベンゾイル基は、化合物の光物理的特性に影響を与える可能性があり、OLEDデバイスの効率と安定性を向上させる可能性があります。

腐食防止剤

チオフェン誘導体の工業的な用途は、腐食防止剤としての使用にまで広がっています 。これらの化合物は、金属上に保護層を形成し、酸化分解を防ぎ、金属構造物や部品の寿命を延ばします。

抗がん剤

チオフェン誘導体は、抗がん剤として有望であることが示されています。 3-(4-メトキシベンゾイル)チオフェンの構造骨格は、がん細胞の増殖と増殖を阻害する可能性があるため、探索されています .

抗炎症薬

チオフェン化合物の抗炎症作用はよく知られています。 そのため、3-(4-メトキシベンゾイル)チオフェンは、さまざまな疾患の一般的な症状である炎症を軽減する効果について調査できます .

抗菌活性

チオフェン誘導体は、抗菌活性を示すことが知られています。 3-(4-メトキシベンゾイル)チオフェンに関する研究は、耐性菌株やその他の病原体を防ぐ新しい抗菌薬を発見する可能性があります .

降圧治療

チオフェン誘導体の改変により、降圧治療が開発されました。 3-(4-メトキシベンゾイル)チオフェンの薬理学的プロファイルは、高血圧の管理のための新しい治療法に貢献する可能性があります .

抗アテローム性動脈硬化作用

最後に、チオフェン誘導体は、抗アテローム性動脈硬化作用に関連付けられています。 この文脈で3-(4-メトキシベンゾイル)チオフェンを調査することは、動脈硬化症の治療の進歩につながる可能性があります。動脈硬化症とは、動脈の硬化を特徴とする状態です .

Safety and Hazards

When handling 3-(4-Methoxybenzoyl)thiophene, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn . It should be kept away from heat, sparks, open flames, and hot surfaces .

作用機序

Target of Action

It has been found that similar thiophene derivatives have shown significant activity against leishmania major

Mode of Action

The exact mode of action of 3-(4-Methoxybenzoyl)thiophene is currently unknown. It is suggested that the compound may interact with its targets through hydrophobic, π-stacking and h-bond interactions . These interactions could potentially lead to changes in the target’s function, thereby exerting its effects.

Biochemical Pathways

Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they may interact with multiple pathways

Result of Action

Related thiophene derivatives have shown antileishmanial activity, suggesting that this compound may also have potential therapeutic effects .

Action Environment

The action, efficacy, and stability of 3-(4-Methoxybenzoyl)thiophene can be influenced by various environmental factors. For instance, the fluorescence quenching of thiophene substituted 1,3,4-oxadiazole derivative by different environmental pollutant aromatic amine derivatives has been studied . This suggests that environmental factors could potentially affect the action of 3-(4-Methoxybenzoyl)thiophene.

生化学分析

Biochemical Properties

3-(4-Methoxybenzoyl)thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 3-(4-Methoxybenzoyl)thiophene can bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of 3-(4-Methoxybenzoyl)thiophene on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. By altering the activity of this pathway, 3-(4-Methoxybenzoyl)thiophene can impact cell growth and survival. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism, cell cycle regulation, and apoptosis .

Molecular Mechanism

At the molecular level, 3-(4-Methoxybenzoyl)thiophene exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases, which are enzymes that phosphorylate other proteins, thereby regulating their function. This inhibition can result in altered signaling pathways and cellular responses. Additionally, 3-(4-Methoxybenzoyl)thiophene can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Dosage Effects in Animal Models

The effects of 3-(4-Methoxybenzoyl)thiophene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These dosage-dependent effects are critical for determining the safe and effective use of 3-(4-Methoxybenzoyl)thiophene in preclinical and clinical studies .

Metabolic Pathways

3-(4-Methoxybenzoyl)thiophene is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction with metabolic enzymes can also affect the levels of other metabolites in the body, influencing metabolic flux and homeostasis. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of 3-(4-Methoxybenzoyl)thiophene .

Transport and Distribution

The transport and distribution of 3-(4-Methoxybenzoyl)thiophene within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, the compound can be distributed to different cellular compartments, depending on its chemical properties and interactions with cellular components. It can accumulate in specific tissues, such as the liver or kidneys, where it may exert its biological effects. The transport and distribution patterns are important for understanding the compound’s bioavailability and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 3-(4-Methoxybenzoyl)thiophene can influence its activity and function. It may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization can affect the compound’s interactions with biomolecules and its overall biological activity. For example, if 3-(4-Methoxybenzoyl)thiophene localizes to the nucleus, it may have a more pronounced effect on gene expression and transcriptional regulation .

特性

IUPAC Name |

(4-methoxyphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-11-4-2-9(3-5-11)12(13)10-6-7-15-8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAFKJLSLUZFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562445 | |

| Record name | (4-Methoxyphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5064-00-6 | |

| Record name | (4-Methoxyphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B1315810.png)